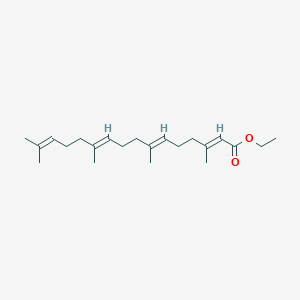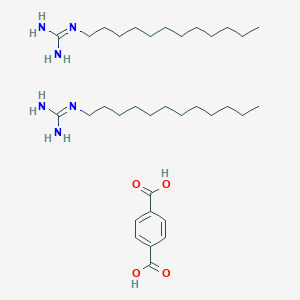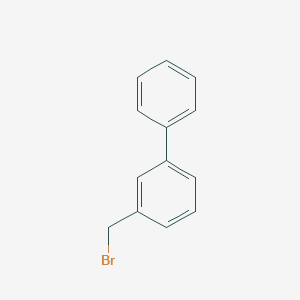
3-(Bromometil)bifenilo
Descripción general
Descripción
3-(Bromomethyl)biphenyl: is an organic compound characterized by a bromomethyl functional group attached to a biphenyl backbone.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Bromomethyl)biphenyl is widely used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, it is used to synthesize compounds that can act as inhibitors or activators of specific enzymes or receptors.
Industry: In the industrial sector, 3-(Bromomethyl)biphenyl is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in material science .
Safety and Hazards
“3-(Bromomethyl)biphenyl” is a hazardous chemical. It can cause skin burns and eye damage. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Mecanismo De Acción
Target of Action
The primary target of 3-(Bromomethyl)biphenyl is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
The compound interacts with its targets through a free radical reaction . This process involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical . This benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Bromomethyl)biphenyl is the free radical bromination of aromatic compounds . This process can lead to the formation of various brominated aromatic compounds, which can have different properties and uses in organic synthesis .
Pharmacokinetics
It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor .
Result of Action
The result of the action of 3-(Bromomethyl)biphenyl is the formation of a brominated aromatic compound . This compound can be used as a building block in organic synthesis, leading to the creation of a wide variety of complex organic molecules .
Action Environment
The action of 3-(Bromomethyl)biphenyl can be influenced by various environmental factors. For instance, the rate of the free radical reaction can be affected by the presence of other substances that can act as radical scavengers . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of light .
: Khan Academy, Reactions at the benzylic position : MilliporeSigma, 4,4 -Bis(bromomethyl)biphenyl : Ambeed, 3-(Bromomethyl)-2-methyl-1,1’-biphenyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)biphenyl typically involves the bromination of 3-methylbiphenyl. One common method includes the use of a brominating agent such as bromine, N-bromosuccinimide, or a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction is carried out in a two-phase medium, often involving solvents like methylene dichloride and water, and maintained at a temperature around 50°C .
Industrial Production Methods: Industrial production of 3-(Bromomethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products include biphenyl compounds with extended carbon chains or additional functional groups.
Comparación Con Compuestos Similares
3-(Bromomethyl)indole: Similar in structure but contains an indole ring instead of a biphenyl backbone.
3-(Bromomethyl)fluorene: Contains a fluorene backbone, offering different electronic properties.
Uniqueness: 3-(Bromomethyl)biphenyl is unique due to its biphenyl backbone, which provides a rigid and planar structure. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the biphenyl structure can participate in π-π interactions, making it useful in the design of materials with specific electronic properties .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-31-5 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

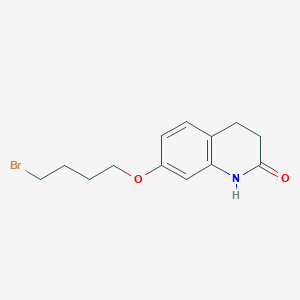
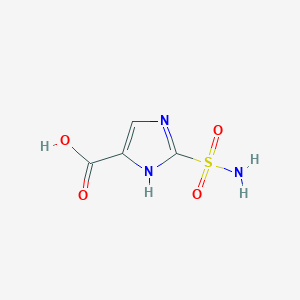
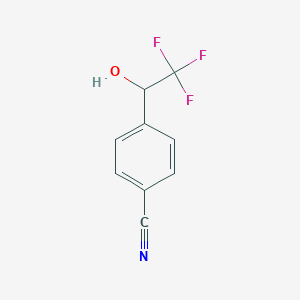

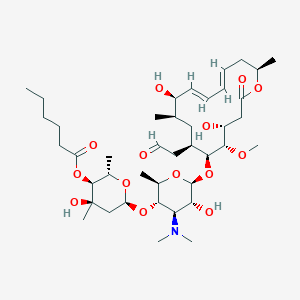
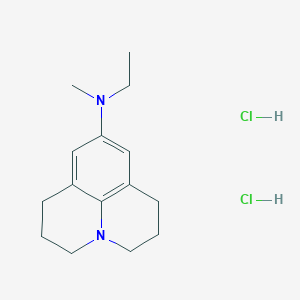
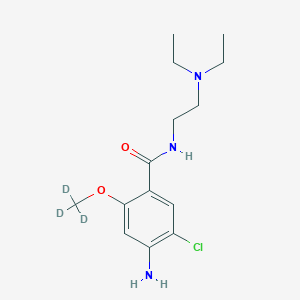
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
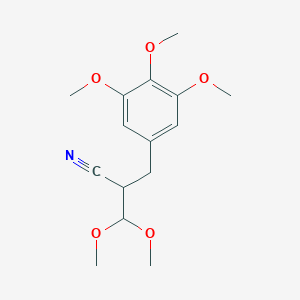
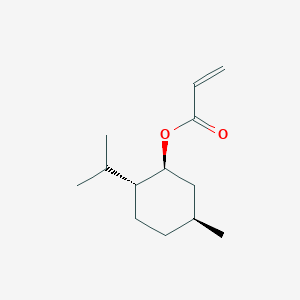
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
